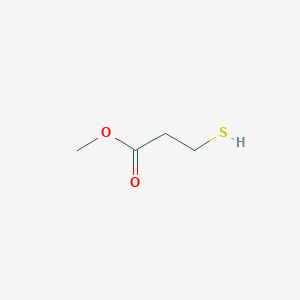
2-((Dimethylamino)methyl)acrylic acid
Overview
Description
2-((Dimethylamino)methyl)acrylic acid, also known as DMAA, is an organic compound that is commonly used in the synthesis of pharmaceuticals and other compounds. DMAA has a wide range of applications in the scientific research field due to its unique properties, such as its ability to act as an agonist for certain receptors and its ability to act as an inhibitor for certain enzymes.
Scientific Research Applications
Polymer Chemistry and Material Science
The chemical compound has been extensively studied in polymer chemistry and material science. Research has indicated that polymers based on this compound, such as poly[2-(dimethylamino)ethyl acrylates], show varying hydrolytic stabilities. These polymers are utilized in a wide range of applications, including biomaterials and wastewater treatment. The hydrolytic behavior of these polymers, particularly their ability to shift net polymer charge from cationic to anionic, has been a subject of interest. The introduction of 2-(dimethylamino)ethyl 2-hydroxymethyl acrylate (DHMA) as a new, hydrolytically labile, cationic monomer has opened doors for forming homopolymers and tuning copolymer hydrolysis rates (Ros et al., 2018).
Controlled Release and Drug Delivery Systems
In the realm of drug delivery systems, the compound has shown significant potential. Polymers formed from this compound have been used to create polyampholyte gels that exhibit pH-responsive swelling behavior and pH and electro-responsive drug release functions. These polymers interact with ionic drugs through ionic binding and physical adsorption, demonstrating that the copolymers can release drugs in a controlled manner depending on their composition and the pH of the environment (Sutani et al., 2002).
Synthesis of Novel Compounds
The compound has also been used as a precursor in the synthesis of novel chemical compounds. For instance, methyl 3-(dimethylamino) acrylates with trifluoromethylsulfenyl groups have been used to produce various pyrimidine-4(3H)-ones, showcasing the compound's utility in synthesizing derivatives with potential applications in various fields (Sokolenko et al., 2017).
Mechanism of Action
Target of Action
2-((Dimethylamino)methyl)acrylic acid, also known as DMAEMA, is a methacrylic acid derivative that is used as a monomer in the production of polymers It’s known that dmaema is used to modify polymers, enhancing their properties and making them suitable for various applications .
Mode of Action
The mode of action of DMAEMA involves its interaction with other monomers to form homopolymers and copolymers . These polymers can have basic properties, which can be beneficial in various applications. For instance, DMAEMA has been used to modify a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block . This modification resulted in the formation of cationic amphiphilic copolymers with block and graft architecture .
Biochemical Pathways
It’s known that dmaema can form polymers that respond to ph, temperature, and other conditions . These polymers, known as polymersomes, are currently being studied as drug delivery systems or as nanoreactors .
Pharmacokinetics
It’s known that dmaema is a water-miscible liquid , which suggests that it could have good bioavailability.
Result of Action
The result of DMAEMA’s action is the formation of polymers with enhanced properties. For instance, DMAEMA has been used to create polymersomes with dual stimulus–response (i.e., pH and temperature) that may be a platform for gene delivery and nanoreactors . Additionally, DMAEMA has been used to create interpenetrating polymer networks (IPNs) that can be used as drug delivery systems .
Action Environment
The action of DMAEMA can be influenced by environmental factors such as pH and temperature . For instance, the swelling values of polymers containing DMAEMA decrease at low pH (below pH 6.6) due to the interaction of the –COO– groups with the protonated DMAEMA segment through electrostatic attraction . This results in intermolecular complexation via hydrogen bonds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
2-[(dimethylamino)methyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(6(8)9)4-7(2)3/h1,4H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANOKKCPYBWVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279125 | |
| Record name | 2-((dimethylamino)methyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5415-98-5 | |
| Record name | NSC11325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((dimethylamino)methyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methyl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

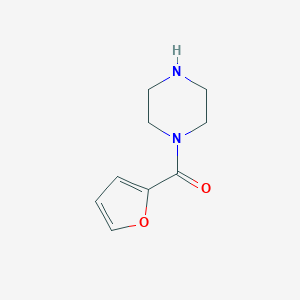
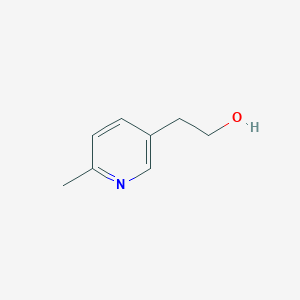
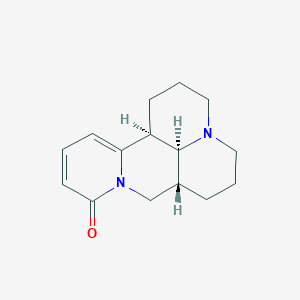




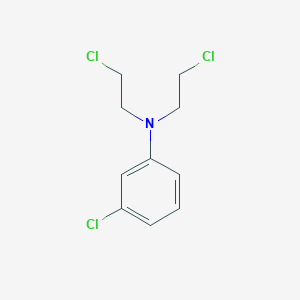

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)
